![molecular formula C23H22N2O3 B6477024 1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}phenyl)pyrrolidine-2,5-dione CAS No. 2640963-88-6](/img/structure/B6477024.png)
1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}phenyl)pyrrolidine-2,5-dione
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Description
1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}phenyl)pyrrolidine-2,5-dione (hereafter referred to as “PPD”) is an organic compound with a variety of uses in the scientific research field. It is a heterocyclic compound, meaning that it contains a ring structure of both carbon and nitrogen atoms, and it is known for its ability to act as a chiral auxillary and a chiral catalyst in organic synthesis. PPD is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
- Donor-Acceptor Cyclopropanes (DACs) : This compound belongs to the class of DACs, which are reactive strained molecules used for synthesizing carbo- and heterocyclic compounds, including natural products .
- Rare Double Methylene Transfer : The synthesis of this compound involves a double methylene transfer from diazomethane, leading to the formation of a cyclopropane spiro-fused with isoxazol-5-one. Such double methylene transfers are rarely reported in the literature .
- Pyrrolidine Scaffold : Pyrrolidine derivatives have garnered interest in drug discovery due to their versatile scaffold. Researchers explore variations like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. This compound could serve as a starting point for novel drug candidates .
- Hybrid Structure : Investigating the anticonvulsant potential, researchers synthesized a group of (2,5-dioxopyrrolidin-1-yl) (phenyl)acetamides. This compound’s hybrid structure may contribute to its activity against seizures .
- TNF-Alpha Precursor Cleavage : In drug discovery, understanding enzyme function is crucial. This compound cleaves the membrane-bound precursor of TNF-alpha, releasing its mature soluble form. This process plays a role in immune responses and inflammation .
- Isoxazole Derivatives : Researchers have used various isoxazole derivatives as starting materials for synthesizing nitrogen-containing heterocycles. The spiro-fused cyclopropane structure in this compound adds to the diversity of isoxazole-based molecules .
- NMR and X-ray Diffraction : The structure of this compound was established using 1H, 13C, and 2D NMR spectroscopy, high-resolution mass spectrometry, and confirmed by X-ray diffraction analysis. Understanding its precise structure aids further investigations .
Organic Synthesis and Strained Compounds
Drug Discovery and Scaffold Exploration
Anticonvulsant Properties
Enzyme Function and Proteolysis
Heterocyclic Chemistry and Nitrogen Heterocycles
Structural Characterization
properties
IUPAC Name |
1-[4-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-20-10-11-21(27)25(20)19-8-6-17(7-9-19)22(28)24-14-23(15-24)12-18(13-23)16-4-2-1-3-5-16/h1-9,18H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWYDWBHCBBSDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CC4(C3)CC(C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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